Cas no 1092308-33-2 (3-Bromo-5-chloro-4-methoxybenzoic acid)
3-Bromo-5-chloro-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-chloro-4-methoxybenzoic acid
- BBL024582
- STL196588
- 3-Bromo-5-chloro-4-methoxy-benzoic acid
- BB 0246974
- H5406
- 3-Bromo-5-chloro-4-methoxybenzoic acid
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- MDL: MFCD11557558
- Inchi: 1S/C8H6BrClO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
- InChI Key: AHAWEUPOHFLFIA-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=C(C=1OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5
3-Bromo-5-chloro-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 227573-2.500g |
3-Bromo-5-chloro-4-methoxybenzoic acid, 95% |
1092308-33-2 | 95% | 2.500g |
$1898.00 | 2023-09-10 | |
| A2B Chem LLC | AJ10794-2.5g |
3-bromo-5-chloro-4-methoxybenzoic acid |
1092308-33-2 | 95% | 2.5g |
$1256.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1610413-2.5g |
3-Bromo-5-chloro-4-methoxybenzoic acid |
1092308-33-2 | 98% | 2.5g |
¥15087.00 | 2024-08-09 | |
| abcr | AB385583-250mg |
3-Bromo-5-chloro-4-methoxybenzoic acid; . |
1092308-33-2 | 250mg |
€696.40 | 2025-04-22 | ||
| abcr | AB385583-1g |
3-Bromo-5-chloro-4-methoxybenzoic acid; . |
1092308-33-2 | 1g |
€1415.60 | 2025-04-22 |
3-Bromo-5-chloro-4-methoxybenzoic acid Suppliers
3-Bromo-5-chloro-4-methoxybenzoic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
Additional information on 3-Bromo-5-chloro-4-methoxybenzoic acid
Introduction to 3-Bromo-5-chloro-4-methoxybenzoic acid (CAS No. 1092308-33-2)
3-Bromo-5-chloro-4-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1092308-33-2, is a significant compound in the realm of pharmaceutical and chemical research. This benzoic acid derivative features a unique structural motif characterized by the presence of bromine, chlorine, and methoxy substituents at specific positions on the aromatic ring. Such structural features not only contribute to its distinct chemical properties but also open up diverse possibilities in synthetic chemistry and medicinal applications.
The molecular structure of 3-Bromo-5-chloro-4-methoxybenzoic acid consists of a benzoic acid core substituted with a bromine atom at the 3-position, a chlorine atom at the 5-position, and a methoxy group at the 4-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. The presence of halogen atoms, particularly bromine and chlorine, enhances its reactivity in various chemical transformations, such as cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-Bromo-5-chloro-4-methoxybenzoic acid and its derivatives. The benzoic acid scaffold is well-known for its biological activity, and modifications at different positions on the aromatic ring can significantly alter its pharmacokinetic and pharmacodynamic properties. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of 3-Bromo-5-chloro-4-methoxybenzoic acid is its utility as a building block in the synthesis of more complex molecules. Its reactive sites allow for selective functionalization, enabling chemists to construct intricate structures with tailored properties. This has particular relevance in the development of novel therapeutic agents, where precise molecular design is crucial for achieving desired biological outcomes.
Recent advancements in synthetic methodologies have further enhanced the accessibility and versatility of 3-Bromo-5-chloro-4-methoxybenzoic acid. Techniques such as palladium-catalyzed cross-coupling reactions have made it easier to introduce additional functional groups into the molecule, expanding its potential applications. These methods have been instrumental in generating libraries of derivatives for high-throughput screening, a common strategy in modern drug discovery programs.
The pharmaceutical industry has shown particular interest in exploring derivatives of benzoic acids due to their reported biological activities. For instance, some benzoic acid derivatives have demonstrated anti-inflammatory, antimicrobial, and antioxidant properties. While 3-Bromo-5-chloro-4-methoxybenzoic acid itself may not be directly used as a drug, its derivatives hold significant promise as lead compounds for further development. The structural features that make it an attractive intermediate also contribute to its potential as a precursor for biologically active molecules.
From a chemical biology perspective, understanding the interactions between 3-Bromo-5-chloro-4-methoxybenzoic acid and biological targets is crucial for unlocking its therapeutic potential. Computational modeling and experimental techniques such as X-ray crystallography are being employed to elucidate these interactions at an atomic level. Such studies not only provide insights into the mechanism of action but also guide the optimization process towards more effective drug candidates.
The synthesis of 3-Bromo-5-chloro-4-methoxybenzoic acid itself is an intriguing challenge that has been addressed through various synthetic routes. One common approach involves starting from commercially available benzoic acid derivatives and sequentially introducing the bromine, chlorine, and methoxy groups via electrophilic aromatic substitution reactions or metal-catalyzed coupling reactions. These methods highlight the compound's significance as a versatile intermediate in organic synthesis.
The role of 3-Bromo-5-chloro-4-methoxybenzoic acid in material science is also noteworthy. Beyond its applications in pharmaceuticals, this compound has been explored for use in polymer chemistry and as a precursor for functional materials. Its ability to undergo selective functionalization makes it suitable for constructing polymers with tailored properties, such as enhanced thermal stability or biodegradability.
In conclusion,3-Bromo-5-chloro-4-methoxybenzoic acid (CAS No. 1092308-33-2) is a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and material science. Its unique structural features and reactivity make it an invaluable tool for chemists and researchers working on complex molecular architectures. As our understanding of its properties continues to grow, so too will its potential contributions to science and industry.
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